![molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol CAS No. 1987207-69-1](/img/structure/B2470983.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a novel chemical entity with potential therapeutic applications. Its structural complexity includes a pyrazole moiety, a triazole ring, and an ethanol side chain, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole and triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 15.62 µg/mL |
Pseudomonas aeruginosa | 15.62 µg/mL |
Bacillus cereus | 7.81 µg/mL |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of the compound have been explored in various cancer cell lines. Notably, studies indicate that it exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
A549 | 26 |
Hep-2 | 3.25 |
The IC50 values indicate that the compound has potent cytotoxic effects, particularly against the MCF-7 cell line, which is significant for breast cancer research. The underlying mechanism may involve apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown promise in reducing inflammation markers in vitro and in vivo models.
Case Study: In Vivo Anti-inflammatory Effects
In a murine model of inflammation induced by carrageenan, the administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. The compound's ability to bind to DNA and inhibit topoisomerase activity has also been reported, further elucidating its anticancer potential.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFFYZXRFUMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.